REACTION_SMILES
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[C:1]([CH2:2][NH:3][C:4](=[O:5])[c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)(=[O:12])[NH:13][CH:14]([C:15]([NH:16][CH:17]([C:18]([OH:19])=[O:20])[CH2:21][CH:22]([CH3:23])[CH3:24])=[O:25])[CH2:26][c:27]1[n:28][cH:29][nH:30][cH:31]1.[OH2:32]>>[C:1]([CH2:2][NH:3][C:4](=[O:5])[c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)([OH:12])=[O:32]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CC(NC(=O)C(Cc1c[nH]cn1)NC(=O)CNC(=O)c1ccccc1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)CNC(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([CH2:2][NH:3][C:4](=[O:5])[c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)(=[O:12])[NH:13][CH:14]([C:15]([NH:16][CH:17]([C:18]([OH:19])=[O:20])[CH2:21][CH:22]([CH3:23])[CH3:24])=[O:25])[CH2:26][c:27]1[n:28][cH:29][nH:30][cH:31]1.[OH2:32]>>[C:1]([CH2:2][NH:3][C:4](=[O:5])[c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)([OH:12])=[O:32]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CC(NC(=O)C(Cc1c[nH]cn1)NC(=O)CNC(=O)c1ccccc1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
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|
Type
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product
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Smiles
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O=C(O)CNC(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |